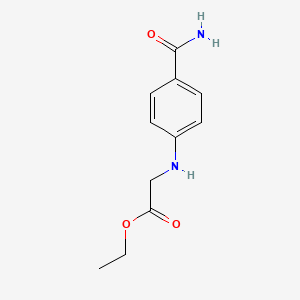

Ethyl (4-carbamoylphenyl)glycinate

Description

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 2-(4-carbamoylanilino)acetate |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-5-3-8(4-6-9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15) |

InChI Key |

FECDRGNJNCNXII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Amidation of Glycine Ethyl Ester with 4-Carbamoylphenyl Derivatives

One common approach involves the reaction of glycine ethyl ester hydrochloride with 4-carbamoylphenyl derivatives under basic conditions to form the target compound. The process generally uses organic bases like triethylamine in solvents such as dichloromethane or ethanol.

- Reaction Conditions : Glycine ethyl ester hydrochloride is suspended in an organic solvent (e.g., methylene chloride), triethylamine is added to neutralize the hydrochloride and activate the amine, followed by addition of the 4-carbamoylphenyl derivative or its activated form (e.g., sulfonyl chloride or acid chloride).

- Temperature : Typically performed at 0–25 °C to control reaction rate and minimize side reactions.

- Yield : Yields vary but can be high (up to 90%) depending on the exact conditions and purity of reagents.

This method is supported by examples where glycine ethyl ester hydrochloride reacts with sulfonyl chlorides or acid chlorides to give sulfonamide or amide derivatives, which are structurally related to ethyl (4-carbamoylphenyl)glycinate.

Reductive Amination Using Sodium Triacetoxyborohydride

Another method involves reductive amination of glycine ethyl ester with 4-formylphenyl derivatives using sodium triacetoxyborohydride as the reducing agent.

- Procedure : The aldehyde derivative of 4-carbamoylphenyl is reacted with glycine ethyl ester hydrochloride in the presence of a base like diisopropylethylamine in solvents such as 1,2-dichloroethane at room temperature.

- Outcome : The reductive amination proceeds overnight, yielding the this compound with good purity and moderate to good yields.

- Advantages : This method avoids harsh conditions and provides selective formation of the secondary amine linkage.

Alkylation and Subsequent Reduction Routes

A synthetic sequence starting from 4-nitrophenol or 4-nitrobenzyl derivatives can be employed:

- Step 1 : Alkylation of 4-nitrophenol with ethyl bromoacetate under reflux in the presence of potassium carbonate and catalytic potassium iodide to form ethyl 2-(4-nitrophenoxy)acetate.

- Step 2 : Selective reduction of the nitro group to an amino group using ammonium chloride and iron powder in ethanol/water reflux, yielding ethyl 2-(4-aminophenoxy)acetate.

- Step 3 : Further transformations can convert the amino group to carbamoyl functionality via carbamoylation reactions.

- Reaction Monitoring : Thin layer chromatography (TLC) and HPLC are used to monitor reaction progress.

- Yields : The alkylation step typically proceeds with moderate to good yields; reduction is efficient and yields pure crystalline products.

Direct Carbamoylation of 4-Aminobenzyl Glycinate

A direct carbamoylation approach involves reacting 4-aminobenzyl glycinate derivatives with carbamoyl chloride or equivalents under mild conditions:

- Solvents : Dichloromethane or toluene.

- Catalysts/Base : Triethylamine or other organic bases to scavenge HCl formed.

- Temperature : 0–30 °C.

- Isolation : The product can be isolated by filtration or extraction and purified by recrystallization.

- This method aligns with procedures described in patent literature for related compounds, indicating practical applicability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidation with 4-carbamoylphenyl derivatives | Glycine ethyl ester hydrochloride, triethylamine, acid chloride/sulfonyl chloride | Dichloromethane, ethanol | 0–25 °C | 82–94 | High yield, mild conditions |

| Reductive amination | Glycine ethyl ester hydrochloride, 4-formylphenyl derivative, sodium triacetoxyborohydride | 1,2-Dichloroethane | Room temperature | Moderate to good | Selective, avoids harsh reagents |

| Alkylation + reduction | 4-Nitrophenol, ethyl bromoacetate, ammonium chloride, Fe powder | Ethanol/water, acetone | Reflux (70–100 °C) | Moderate to good | Multi-step, crystalline intermediates |

| Direct carbamoylation | 4-Aminobenzyl glycinate, carbamoyl chloride, triethylamine | Dichloromethane, toluene | 0–30 °C | Variable | Patent-supported, practical for scale-up |

Research Outcomes and Analytical Characterization

- Purity and Structural Confirmation : Products are typically characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and elemental analysis.

- Reaction Monitoring : High-performance liquid chromatography (HPLC) with C18 columns and phosphate buffer/acetonitrile eluents is standard for monitoring reaction progress and purity.

- Crystallography : Single crystal X-ray diffraction studies have been performed on related intermediates to confirm molecular structure and packing, supporting the synthetic approach.

- Yields and Scalability : Reported yields range from moderate to high (50–94%), with conditions amenable to scale-up in industrial or laboratory settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key ethyl glycinate derivatives and their substituents are summarized below:

Reactivity and Stability

- Polymerization Risk: Ethyl glycinate derivatives with free amino groups (e.g., unsubstituted glycinate) undergo polymerization at elevated temperatures, necessitating strict temperature control .

- Electron-Withdrawing Substituents: Chloro or cyano groups (e.g., ) reduce electron density on the glycine nitrogen, slowing nucleophilic reactions.

Physical Properties

- Molecular Weight : Ethyl (4-carbamoylphenyl)glycinate (C${11}$H${13}$N$2$O$4$) has a theoretical molecular weight of 237.24 g/mol, lower than EA4 (C${12}$H${17}$N$3$O$3$, 263.29 g/mol) due to fewer carbons and a simpler substituent .

- Melting Points : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher melting points (e.g., 2521-89-3, CAS for ethyl (4-chlorophenyl)glycinate) compared to Schiff bases, which are often crystalline but melt at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.